

In-Depth Technical Guide: 3-Methylpyridine 1-oxide Crystal Structure Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylpyridine 1-oxide

Cat. No.: B133942

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a heterocyclic compound with the chemical formula C_6H_7NO . It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the N-oxide group significantly influences the electronic properties and reactivity of the pyridine ring, making it a key building block for various functionalized molecules. Understanding its solid-state structure is crucial for predicting its behavior in different chemical environments and for the rational design of new materials and active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the analysis of the crystal structure of **3-Methylpyridine 1-oxide**. While a detailed, publicly available single-crystal X-ray diffraction study specifically for **3-Methylpyridine 1-oxide** is not readily found in the current literature, this guide outlines the typical experimental and computational methodologies employed for such an analysis, based on studies of closely related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Methylpyridine 1-oxide** is presented below.

Property	Value	Reference
Chemical Formula	C ₆ H ₇ NO	[1][2][3]
Molecular Weight	109.13 g/mol	[1][3]
CAS Number	1003-73-2	[1][2][3]
Appearance	Pale yellow to brown crystalline low melting mass	[4]
Melting Point	37-39 °C	[4]
Boiling Point	150 °C at 15 mm Hg	[4]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a compound like **3-Methylpyridine 1-oxide** typically involves the following key steps:

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a compound like **3-Methylpyridine 1-oxide**, which is a low-melting solid, several crystallization techniques can be employed:

- **Slow Evaporation:** A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.
- **Vapor Diffusion:** A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
- **Cooling Crystallization:** A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves:

- **Crystal Screening:** The quality of the crystal is assessed by examining the diffraction pattern.
- **Unit Cell Determination:** The dimensions (a, b, c) and angles (α , β , γ) of the unit cell are determined from a preliminary set of diffraction spots.
- **Data Collection:** The crystal is rotated in the X-ray beam, and the intensities of thousands of diffraction spots are measured at various crystal orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal:

- **Space Group Determination:** The symmetry of the crystal is determined from the systematic absences in the diffraction data.
- **Structure Solution:** The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic coordinates and thermal displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction intensities.

Expected Crystal Structure Data

Although specific data for **3-Methylpyridine 1-oxide** is not available, a typical crystallographic report would include the following quantitative information, which would be presented in tabular format for clarity.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Expected Value/Information
Empirical formula	C ₆ H ₇ NO
Formula weight	109.13
Temperature	e.g., 100(2) K
Wavelength	e.g., 0.71073 Å (Mo Kα)
Crystal system	e.g., Monoclinic, Orthorhombic
Space group	e.g., P2 ₁ /c, Pnma
Unit cell dimensions	a = [value] Å, α = 90° b = [value] Å, β = [value]° c = [value] Å, γ = 90°
Volume	[value] Å ³
Z (molecules per unit cell)	e.g., 4
Density (calculated)	[value] Mg/m ³
Absorption coefficient	[value] mm ⁻¹
F(000)	[value]
Crystal size	[value] x [value] x [value] mm
θ range for data collection	[value] to [value]°
Index ranges	-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected	[value]
Independent reflections	[value] [R(int) = [value]]
Completeness to θ = [value]°	[value] %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	[value] / [value] / [value]
Goodness-of-fit on F ²	[value]
Final R indices [I>2σ(I)]	R ₁ = [value], wR ₂ = [value]
R indices (all data)	R ₁ = [value], wR ₂ = [value]

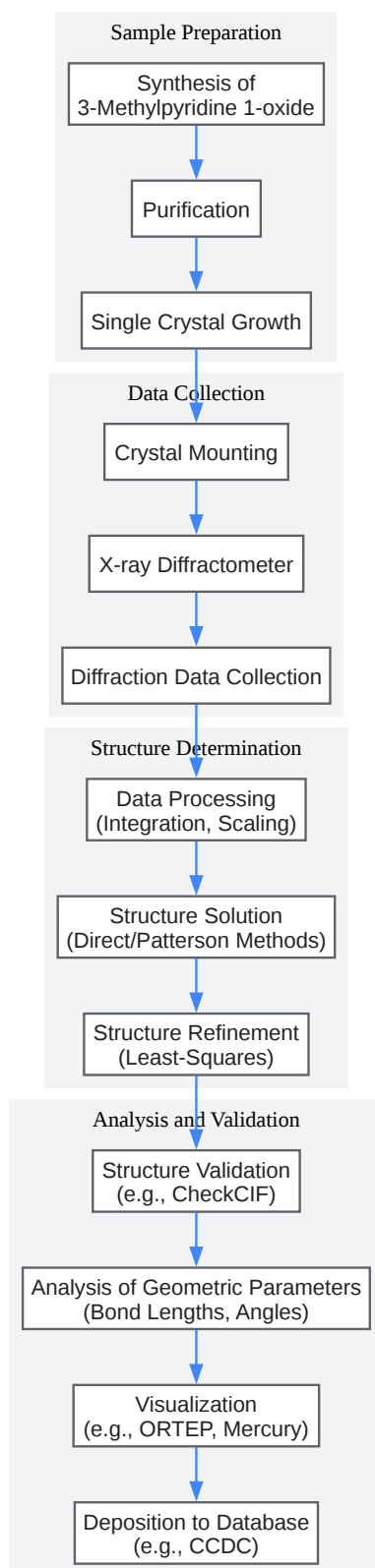
Largest diff. peak and hole	[value] and -[value] e.Å ⁻³
-----------------------------	--

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond/Angle	Length (Å) / Angle (°)
N(1)-O(1)	~1.30 - 1.35
N(1)-C(2)	~1.34 - 1.38
N(1)-C(6)	~1.34 - 1.38
C(3)-C(7)	~1.50 - 1.52
C(2)-N(1)-C(6)	~120 - 125
O(1)-N(1)-C(2)	~117 - 120
O(1)-N(1)-C(6)	~117 - 120

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment is crucial for understanding the process from sample preparation to final structure analysis.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure analysis of **3-Methylpyridine 1-oxide** is fundamental to understanding its solid-state properties and reactivity. While a definitive, published crystal structure for this specific compound is not readily available, the methodologies for its determination are well-established. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the necessary experimental protocols and the expected data from such an analysis. The workflow and data templates presented here can serve as a valuable resource for planning and interpreting crystallographic studies of **3-Methylpyridine 1-oxide** and related compounds. Further research to obtain and publish the single-crystal structure of **3-Methylpyridine 1-oxide** would be a valuable contribution to the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Picoline-N-oxide | C₆H₇NO | CID 13858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine, 3-methyl-, 1-oxide [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 3-Picoline-N-oxide | 1003-73-2 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Methylpyridine 1-oxide Crystal Structure Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133942#3-methylpyridine-1-oxide-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com